2-乙基-1-丁烯-1-基丙酸酯

货号 B2598344

CAS 编号:

142935-43-1

分子量: 156.225

InChI 键: RVZZYIXWSKDHFQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

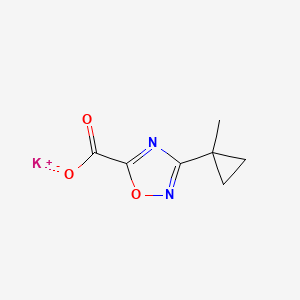

2-Ethyl-1-buten-1-yl Propionate is a colorless to yellow liquid . It is an ester of propionic acid that belongs to the group of alpha, beta-unsaturated carboxylic acid esters.

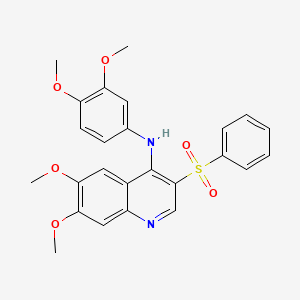

Molecular Structure Analysis

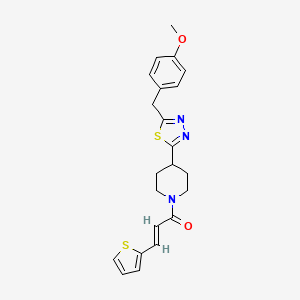

The molecular formula of 2-Ethyl-1-buten-1-yl Propionate is C9H16O2 . The InChI code is 1S/C9H16O2/c1-4-8(5-2)7-11-9(10)6-3/h7H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis

2-Ethyl-1-buten-1-yl Propionate has a molecular weight of 156.22 . It is a colorless to yellow liquid . The density of this compound is predicted to be 0.897±0.06 g/cm3 .科学研究应用

有机合成与催化

- 膦催化的环化:陆等人的研究(2009 年)描述了 6-苯基-1-甲苯磺酰基-1,2,5,6-四氢吡啶-3-羧酸乙酯的合成,展示了膦催化剂在环化反应中的作用。这项工作突出了相关的丙酸乙酯化合物在促进复杂有机转化中的作用 (Lu, Kwon, Brummond, & Davis, 2009).

- 光致氧化环化:张等人(2017 年)探索了 1-芳基-2-(呋喃/噻吩-2-基)丁烷-1,3-二酮和 2-(呋喃-2-基)-3-氧代-3-(芳基-2-基)丙酸乙酯的光致直接氧化环化。他们的研究说明了丙酸乙酯衍生物在生成高度功能化的多杂环化合物中的应用 (Zhang et al., 2017).

大气化学

- 丙酸乙酯的研究:安德森等人(2012 年)研究了丙酸乙酯的大气化学,丙酸乙酯是生物柴油中使用的脂肪酸乙酯的模型。本研究提供了当丙酸乙酯与大气成分(如氯原子和 OH 自由基)相互作用时形成的反应机理和产物的见解 (Andersen et al., 2012).

生物催化

- 丙酸甲酯的微生物生产:佩雷拉、范德维伦和斯特拉索夫(2018 年)探索了使用重组大肠杆菌细胞生物基生产丙酸甲酯。这项研究说明了生物催化在从生物质中合成有价值化学品方面的潜力,突出了丙酸衍生物在绿色化学中的相关性 (Pereira, van der Wielen, & Straathof, 2018).

属性

IUPAC Name |

2-ethylbut-1-enyl propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-8(5-2)7-11-9(10)6-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZZYIXWSKDHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=COC(=O)CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-buten-1-yl Propionate | |

Synthesis routes and methods

Procedure details

A reaction vessel was charged sequentially with Et3N (12.8 L), propionic anhydride (14.48 L), dimethylaminopyridine (94 gm) and 2-ethylbutyraldehyde (7.5 L). The mixture was stirred and heated under gentle reflux (120°-135° C.) for 5 hours in a nitrogen atmosphere. The reaction was then cooled to 70° C. and H2O (13.5 L) was added slowly. On complete addition, the mixture was heated at reflux for 45 minutes and then cooled to room temperature before hexane (7.5 L) was added. The aqueous layer was separated and re-extracted with hexane (5 L) and the combined organic layers were washed with saturated NaHCO3 (2×7.5 L) before being evaporated in vacuo at 40° C. The residue (10 Kg) so obtained was fractionally distilled (b.p. 75°-80° C., 30-40 mm Hg) to give the required product (7.712 Kg) as a mobile liquid.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598262.png)

![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)

![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)

![N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2598266.png)

![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)